1-(7-Methoxynaphthalen-2-YL)ethanone, also known as 7-methoxy-2-naphthyl ethanone, is an organic compound with the molecular formula and a molecular weight of approximately 200.233 g/mol. This compound belongs to the class of naphthalene derivatives and is characterized by its methoxy and carbonyl functional groups. It has applications in medicinal chemistry, particularly as an impurity reference standard in pharmaceutical testing.
The compound is often synthesized from commercially available precursors, including derivatives of naphthalene. It can also be sourced from chemical suppliers specializing in organic compounds for research and industrial applications.
1-(7-Methoxynaphthalen-2-YL)ethanone is classified as:
The synthesis of 1-(7-Methoxynaphthalen-2-YL)ethanone can be achieved through several methods, including:
The synthetic route may involve the following steps:
The molecular structure of 1-(7-Methoxynaphthalen-2-YL)ethanone features:
COc1ccc2cc(ccc2c1)C(=O)C
InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
1-(7-Methoxynaphthalen-2-YL)ethanone participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-(7-Methoxynaphthalen-2-YL)ethanone can involve:
Data supporting these mechanisms often arise from pharmacological studies evaluating the compound's efficacy in biological systems.
Relevant analytical techniques used to characterize these properties include infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS).
1-(7-Methoxynaphthalen-2-YL)ethanone has several scientific uses:
Its role as a reference standard is crucial for ensuring the quality and consistency of pharmaceutical products containing related compounds.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: